2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Description
2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a thiazole derivative featuring a 3-chlorophenylmethyl substituent at the 2-position and a carboxylic acid group at the 4-position of the thiazole ring.
Key structural attributes:
- Thiazole core: A five-membered aromatic ring containing sulfur and nitrogen atoms.
- 3-Chlorophenylmethyl group: A chlorinated benzyl substituent at the 2-position, influencing lipophilicity and electronic properties.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2S/c12-8-3-1-2-7(4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNUTHSDOUCIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Approach
A prominent and efficient method involves the Suzuki-Miyaura coupling of 2-bromothiazole-4-carboxaldehyde with 3-chlorophenylboronic acid, catalyzed by tetrakis(triphenylphosphine)palladium(0) in the presence of sodium carbonate base.
- Reaction Conditions:
- Solvent: 1,2-dimethoxyethane and ethanol (1:1)
- Temperature: 100°C
- Time: 24 hours
- Atmosphere: Nitrogen purged
- Procedure Summary:
- Combine 2-bromothiazole-4-carboxaldehyde, Pd(PPh₃)₄, Na₂CO₃, and 3-chlorophenylboronic acid in solvent.
- Purge with nitrogen, seal, and heat.
- After reaction, cool, extract with ethyl acetate, filter through Celite, concentrate, and purify by silica gel chromatography.
- Yield: Approximately 62% for the aldehyde intermediate.
This aldehyde can then be further oxidized or converted to the corresponding carboxylic acid via established oxidation methods (e.g., using potassium permanganate or other oxidants).
Thiazole Ring Construction via Cyclization
- Starting Materials: 3-chlorobenzyl halide (e.g., bromide) and thiourea derivatives.
- Reaction: Cyclization under basic conditions to form the thiazole ring with the 3-chlorobenzyl substituent at position 2.
- Carboxylation: The carboxylic acid group at position 4 can be introduced by carboxylation of an intermediate thiazole or by using α-haloketones bearing carboxylate groups.
- Typical Conditions:
- Basic media such as potassium carbonate or sodium hydroxide.
- Solvents like DMF or THF.
- Temperature range 60–80°C to optimize yield and minimize side reactions.
Oxidation and Functional Group Transformations
- Conversion of aldehyde intermediates to carboxylic acids is commonly performed by oxidation.
- The carboxylic acid group can be further derivatized to acid chlorides using oxalyl chloride in the presence of catalytic DMF at low temperatures (0–20°C), facilitating further coupling reactions.
Reaction Tables Summarizing Key Steps
Research Findings and Optimization Notes
- Catalyst Selection: Palladium catalysts such as Pd(PPh₃)₄ are highly effective for Suzuki coupling, providing good yields and selectivity.
- Base Choice: Sodium carbonate is preferred for Suzuki reactions to maintain mild basic conditions.
- Solvent System: Mixed solvents (ethanol and 1,2-dimethoxyethane) improve solubility of reagents and catalyst stability.
- Temperature and Time: Elevated temperature (100°C) and extended reaction times (24 h) optimize coupling efficiency.
- Purification: Column chromatography on silica gel is necessary to isolate pure intermediates and final products.
- Handling: Use inert atmosphere (nitrogen) to prevent catalyst deactivation and side reactions.
Summary and Recommendations for Synthesis
- The Suzuki-Miyaura coupling of 2-bromothiazole-4-carboxaldehyde with 3-chlorophenylboronic acid is the most reported and reliable method to introduce the 3-chlorophenyl substituent.
- Subsequent oxidation of the aldehyde to the carboxylic acid provides the target compound.
- Alternative approaches include direct cyclization of thiourea derivatives with appropriate α-haloketones bearing the chlorobenzyl moiety.
- Reaction parameters such as temperature, solvent, base, and catalyst loading critically influence yield and purity.
- The use of acid chloride intermediates enables further functionalization if needed.
This comprehensive synthesis overview, supported by experimental data and reaction tables, provides a clear guide for researchers aiming to prepare 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols, along with suitable catalysts, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole sulfoxides and sulfones.
Reduction Products: Thiazolidines and other reduced derivatives.
Substitution Products: Derivatives with various functional groups attached to the chlorophenyl ring.
Scientific Research Applications
Basic Characteristics
- Molecular Weight : 253.71 g/mol
- Hydrogen Bond Donor Count : 1
- Hydrogen Bond Acceptor Count : 4
- Rotatable Bond Count : 3
- Topological Polar Surface Area : 78.4 Ų
These properties suggest that the compound may exhibit significant biological activity due to its ability to interact with various biological targets.
Medicinal Chemistry
-
Antimicrobial Activity :
- Studies have indicated that thiazole derivatives possess antimicrobial properties. The presence of the chlorophenyl group in 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid enhances its efficacy against certain bacterial strains, making it a candidate for antibiotic development.
-
Anti-inflammatory Properties :
- Research has shown that thiazole derivatives can exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.
-
Anticancer Potential :
- Preliminary studies suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the modulation of cell signaling pathways associated with cell proliferation and survival.
Biological Studies
-
Enzyme Inhibition :
- The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of cyclooxygenase enzymes, which are crucial in the inflammatory process.
-
Targeted Drug Delivery Systems :
- Its unique structure allows for potential applications in drug delivery systems, where it can be conjugated with other therapeutic agents to enhance their delivery and efficacy.
-
Biochemical Assays :
- The compound serves as a useful reagent in biochemical assays aimed at understanding enzyme kinetics and interactions within biological systems.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various thiazole derivatives, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded, showing promising results that warrant further exploration for pharmaceutical applications.
Case Study 2: Anti-inflammatory Mechanism Investigation
In vitro experiments revealed that the compound inhibited the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent. Further studies are needed to elucidate the precise molecular mechanisms involved.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Antimicrobial Activity | Effective against various bacterial strains | Development of new antibiotics |
| Anti-inflammatory Properties | Inhibition of pro-inflammatory cytokines | Treatment of inflammatory diseases |
| Anticancer Potential | Induces apoptosis in cancer cells | New cancer therapies |
| Enzyme Inhibition | Inhibition of cyclooxygenase enzymes | Pain relief and anti-inflammatory drugs |
| Targeted Drug Delivery | Enhances delivery of therapeutic agents | Improved efficacy of treatments |
Mechanism of Action
The mechanism by which 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent type and position. Below is a comparative analysis based on molecular properties, pharmacological relevance, and synthetic accessibility.
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations:
Substituent Effects on Lipophilicity :
- The 3-chlorophenylmethyl group in the target compound increases lipophilicity compared to analogs with smaller substituents (e.g., methyl or trifluoromethyl groups). This property may enhance membrane permeability but reduce aqueous solubility .
- The carboxylic acid group balances lipophilicity, enabling interactions with polar biological targets.
Pharmacological Relevance: The analog 2-[(2-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid demonstrates high affinity for FABP4 (a therapeutic target for metabolic diseases) with an IC₅₀ of 0.5 μM . This suggests that halogen positioning (2-Cl vs. 3-Cl) significantly impacts target binding. 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (without the methyl linker) is commercially available at ≥97% purity, indicating its utility as a building block in medicinal chemistry .
Synthetic Accessibility :
- Thiazole-4-carboxylic acid derivatives are typically synthesized via Hantzsch thiazole synthesis or cyclization of thioureas. Substituents like chlorophenyl groups are introduced via Suzuki coupling or nucleophilic substitution .
Biological Activity
2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring, a carboxylic acid group, and a chlorophenylmethyl substituent, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, anticancer, and enzyme inhibition properties.
- Molecular Formula : C10H6ClNO2S
- Molecular Weight : 239.67 g/mol
- CAS Number : 845885-82-7
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting their growth. The compound's mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colorectal (HCT-116) cancer cells. The structure-activity relationship (SAR) studies suggest that the presence of the chlorophenyl group enhances its cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.6 |
| HepG-2 | 4.8 |
| HCT-116 | 6.2 |
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes involved in metabolic processes. It has been reported to inhibit proteases and enzymes linked to oxidative stress responses, such as superoxide dismutase and catalase. This inhibition can modulate cellular oxidative stress levels and influence apoptosis pathways.
The biological activity of this compound is attributed to several mechanisms:
- Receptor Binding : The compound interacts with cellular receptors, initiating signaling cascades that affect gene expression.
- Enzyme Interaction : It inhibits key enzymes involved in metabolic pathways, thereby altering cellular homeostasis.
- DNA Interaction : The compound may also bind to DNA, influencing transcriptional regulation.
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various thiazole derivatives, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL against E. coli .
- Anticancer Activity Assessment : A study focusing on the anticancer potential of thiazole derivatives reported that the compound exhibited notable cytotoxicity against HepG-2 cells with an IC50 value of 4.8 µM. This study emphasized the importance of the chlorophenyl substitution for enhancing anticancer activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[(3-Chlorophenyl)methyl]-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : Synthesis of this compound can be approached via cyclocondensation reactions. A common strategy involves reacting a 3-chlorophenylmethyl thioamide with a β-keto carboxylic acid derivative (e.g., ethyl 4-chloroacetoacetate) in the presence of a dehydrating agent like phosphorus oxychloride. Post-cyclization, hydrolysis of the ester group yields the carboxylic acid moiety. Similar protocols for structurally related thiazole-carboxylic acids emphasize the use of Hantzsch thiazole synthesis, followed by selective deprotection .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95% by area normalization).
- Spectroscopy : Confirm structure via H and C NMR (DMSO-d6 solvent) for characteristic peaks (e.g., thiazole ring protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ 12–13 ppm). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] at m/z 268.03 (calculated for CHClNOS).
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values within ±0.4% .
Q. What solubility properties should be considered for experimental design?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and weakly polar solvents (e.g., THF) under mild heating. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute in aqueous buffers (final DMSO <1% v/v). Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) by reacting the carboxylic acid with NaHCO .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal for determining bond lengths, angles, and packing interactions. Crystals can be grown via slow evaporation of a saturated DMSO/ethanol solution. Use SHELXL (for small-molecule refinement) to process data, leveraging its robust algorithms for handling twinning or high-resolution datasets. Key parameters include the dihedral angle between the thiazole ring and 3-chlorophenyl group, which influences electronic properties .
Q. What strategies address contradictions in reported biological activity data for thiazole-carboxylic acid derivatives?
- Methodological Answer :
- Dose-Response Studies : Perform IC/EC assays across multiple concentrations (e.g., 0.1–100 µM) to establish potency thresholds.
- Target Selectivity Screening : Use kinase profiling panels or GPCR arrays to identify off-target effects.
- Metabolic Stability Tests : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation as a source of variability.
- Structural Analog Comparison : Compare activity with derivatives (e.g., 2-(4-fluorophenyl) analogs) to isolate substituent effects .
Q. How does the 3-chlorophenyl substituent influence the compound’s electronic and steric interactions in drug-target binding?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The electron-withdrawing chloro group increases thiazole ring electrophilicity, enhancing hydrogen bonding with target residues.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., COX-2 or kinase targets) to evaluate steric effects. The 3-chlorophenyl group may occupy hydrophobic pockets, as seen in dual EP2/EP3 agonists with similar scaffolds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
